M. leprae In Vivo Efficacy: Chaulmoogric vs. Hydnocarpic Acid
In a mouse footpad infection model, chaulmoogric acid demonstrated retained inhibitory activity against Mycobacterium leprae multiplication when administered intraperitoneally five times per week at half the equivalent dose of the crude sodium salts of chaulmoogra fatty acids. In direct contrast, hydnocarpic acid administered intraperitoneally once per week at a dose equivalent to half that of the sodium salts of the chaulmoogra fatty acids was not effective. Dihydrochaulmoogric acid also retained activity, while palmitic acid was completely inactive [1]. This represents a direct head-to-head in vivo efficacy comparison establishing dose-sparing potential for chaulmoogric acid that is not observed with the closely related analog hydnocarpic acid under the tested regimen.
| Evidence Dimension | In vivo inhibition of M. leprae multiplication |
|---|---|
| Target Compound Data | Effective (inhibition observed) at half equivalent dose, 5×/week IP |
| Comparator Or Baseline | Hydnocarpic acid: Not effective at half equivalent dose, 1×/week IP; Palmitic acid: Inactive |
| Quantified Difference | Qualitative difference in efficacy under reduced dosing conditions |
| Conditions | Mouse footpad M. leprae infection model; intraperitoneal administration |
Why This Matters
For procurement in antimycobacterial research programs, chaulmoogric acid offers documented in vivo efficacy under dosing conditions where the structurally related hydnocarpic acid fails, reducing the risk of false-negative results in preclinical studies.
- [1] Levy L. The activity of chaulmoogra acids against Mycobacterium leprae. American Review of Respiratory Disease. 1975;111(5):703-705. doi:10.1164/arrd.1975.111.5.703 View Source
